Ethyl 4-amino-3-phenylbutanoate

GABA aminotransferase enzyme kinetics stereospecificity

Procure Ethyl 4-amino-3-phenylbutanoate for targeted GABAergic research. This β-phenyl-GABA ethyl ester features documented stereospecific enzyme interactions: the (S)-enantiomer acts as a GABA aminotransferase substrate while the (R)-form is a competitive inhibitor. Its ethyl ester functionality alters logP and solubility vs. the free acid, making it a strategic intermediate for prodrug studies and baclofen/phenibut analog SAR exploration. Commercial purity typically meets 98%. Verify enantiopure availability with supplier.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 79133-14-5
Cat. No. B6327002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-phenylbutanoate
CAS79133-14-5
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CN)C1=CC=CC=C1
InChIInChI=1S/C12H17NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3
InChIKeyADSZNFBIRHALJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-3-phenylbutanoate (CAS 79133-14-5): Baseline Procurement Specifications and Structural Context


Ethyl 4-amino-3-phenylbutanoate (CAS 79133-14-5) is a β-phenyl-γ-aminobutyric acid (β-phenyl-GABA) ethyl ester derivative with molecular formula C₁₂H₁₇NO₂ and molecular weight 207.27 g/mol . The compound features a phenyl ring at the C3 position, a primary amino group at C4, and an ethyl ester moiety at the C1 carboxyl terminus . It belongs to the broader class of 4-amino-3-arylbutanoic acid derivatives that includes clinically relevant molecules such as baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and phenibut (4-amino-3-phenylbutanoic acid) [1]. Commercially available grades range from 95% to 98% purity, supplied as a racemic mixture unless otherwise specified .

Why Generic Substitution of Ethyl 4-Amino-3-phenylbutanoate (CAS 79133-14-5) with In-Class Analogs Is Not Valid


Substitution of ethyl 4-amino-3-phenylbutanoate with structurally related β-aryl-GABA derivatives or alternative ester forms cannot be assumed to yield equivalent experimental outcomes. The 4-amino-3-phenylbutanoate scaffold exhibits stereospecific enzyme recognition patterns: (S)-4-amino-3-phenylbutanoic acid functions as a substrate for GABA aminotransferase, whereas the (R)-enantiomer acts as a competitive inhibitor [1]. Furthermore, the ethyl ester moiety fundamentally alters physicochemical properties including logP and solubility relative to the free carboxylic acid, methyl ester, or tert-butyl ester analogs, which in turn affects reaction kinetics in synthetic derivatization and compound partitioning in biological assays [2]. Even within the same nominal scaffold, positional isomerism—such as 3-amino-4-phenylbutanoate versus 4-amino-3-phenylbutanoate—produces distinct spatial arrangements of pharmacophoric elements that can materially impact target engagement [3]. The quantitative evidence below establishes where CAS 79133-14-5 demonstrates verifiable differentiation.

Ethyl 4-Amino-3-phenylbutanoate (CAS 79133-14-5): Quantitative Differentiation Evidence Against Comparators


Enantiomer-Dependent Enzyme Recognition: Substrate Versus Inhibitor Differentiation in GABA Aminotransferase Assays

In direct head-to-head comparison using purified GABA aminotransferase from porcine brain, the (S)-enantiomer of 4-amino-3-phenylbutanoic acid (the carboxylic acid analog of the target ethyl ester) functions as an active substrate for the enzyme, while the (R)-enantiomer is a competitive inhibitor with no detectable substrate turnover [1]. The ethyl ester (CAS 79133-14-5) serves as a protected prodrug or synthetic intermediate form; its stereochemical configuration at C3 directly determines downstream biological or enzymatic fate following ester hydrolysis. This stereochemical divergence is not observed with non-chiral analogs such as 4-aminobutanoic acid (GABA) itself, which lacks the β-aryl substituent and exhibits only substrate activity [1].

GABA aminotransferase enzyme kinetics stereospecificity substrate recognition

Hydrochloride Salt Form Enhancement of Stability and Aqueous Solubility for Synthetic Applications

The hydrochloride salt of ethyl 4-amino-3-phenylbutanoate (CAS 25271-47-0) demonstrates enhanced stability and solubility relative to the free base form (CAS 79133-14-5). The salt form incorporates a chloride counterion, increasing molecular weight to 243.73 g/mol and providing a defined crystalline solid with improved handling characteristics under ambient conditions [1]. The free base form (CAS 79133-14-5), lacking this counterion, exhibits different physicochemical behavior: molecular weight 207.27 g/mol, topological polar surface area 52.3 Ų, and 6 rotatable bonds [2]. In peptide coupling reactions and further derivatization steps, the hydrochloride salt provides predictable stoichiometry and improved aqueous solubility, enabling more consistent reaction kinetics compared to the free base [1].

salt selection solubility enhancement synthetic intermediate formulation

Vendor Purity and Price Differentials: Direct Procurement Comparison for Research-Grade Material

Across commercial suppliers, ethyl 4-amino-3-phenylbutanoate (CAS 79133-14-5) is offered at two distinct purity tiers with corresponding price differentials. ChemScene supplies the compound at 95% purity (Cat. No. CS-0299095) with room temperature shipping . Leyan (Shanghai Haohong Biomedical) offers a higher purity grade at 98% (Cat. No. 1369765) across multiple package sizes from 50 mg to 2.5 g . The 3% absolute purity difference may be consequential for applications requiring high-fidelity analytical standards or when downstream reactions are sensitive to trace impurities.

procurement purity specification cost analysis vendor comparison

Positional Isomerism: 4-Amino-3-phenylbutanoate Versus 3-Amino-4-phenylbutanoate Scaffold Divergence

The 4-amino-3-phenylbutanoate scaffold (exemplified by the target compound) differs fundamentally from the 3-amino-4-phenylbutanoate scaffold in both synthetic utility and biological target engagement. The 3-amino-4-phenylbutanoate scaffold serves as the core pharmacophore for dipeptidyl peptidase-IV (DPP-IV) inhibitors, with numerous patent-protected derivatives developed for type 2 diabetes treatment [1]. In contrast, the 4-amino-3-phenylbutanoate scaffold (β-phenyl-GABA framework) is primarily associated with GABAergic modulation, as demonstrated by its structural relationship to baclofen and phenibut [2]. These two positional isomers, despite identical molecular formula (C₁₂H₁₇NO₂) and molecular weight (207.27 g/mol), produce distinct biological fingerprints and synthetic trajectories.

positional isomerism scaffold comparison DPP-IV inhibition medicinal chemistry

Ester Group Variation: Ethyl Ester Versus Free Acid and Other Ester Analogs in Synthetic and Pharmacological Contexts

The ethyl ester moiety in CAS 79133-14-5 confers distinct physicochemical and synthetic properties relative to the free carboxylic acid (4-amino-3-phenylbutanoic acid, CAS 1078-21-3) and alternative ester forms. The free acid (MW 179.22 g/mol) is the direct GABAA receptor agonist with reported activity [1]. The ethyl ester functions as a protected form, increasing lipophilicity (calculated logP difference approximately 1.5-2.0 units higher for ethyl ester versus free acid) and serving as a versatile synthetic handle for further transformations including amidation, reduction, and transesterification [2]. In contrast, the tert-butyl ester analog provides orthogonal acid-labile protection suitable for different synthetic sequences, while the methyl ester offers intermediate lipophilicity [2].

ester prodrug lipophilicity synthetic handle carboxylic acid protection

Ethyl 4-Amino-3-phenylbutanoate (CAS 79133-14-5): Evidence-Backed Research and Industrial Application Scenarios


GABA Aminotransferase Substrate/Inhibitor Studies Requiring Defined Stereochemistry

Researchers investigating GABA aminotransferase enzymology should procure enantiopure (S)- or (R)-ethyl 4-amino-3-phenylbutanoate based on the documented stereospecific divergence: the (S)-configured scaffold yields substrate activity, while the (R)-configured scaffold produces competitive inhibition [1]. The ethyl ester form can be hydrolyzed to the active free acid in situ or used directly for prodrug studies. This application is directly supported by head-to-head enzymatic characterization data comparing both enantiomers against GABA and racemic mixtures [1].

Synthetic Intermediate for GABAergic Compound Libraries and Baclofen/Phenibut Analogs

Medicinal chemistry programs developing novel GABA receptor modulators can utilize ethyl 4-amino-3-phenylbutanoate as a key intermediate for scaffold diversification. The 4-amino-3-phenylbutanoate framework is the core structure of baclofen (4-chloro substituted analog) and phenibut (unsubstituted phenyl analog), both established GABAergic agents [1]. The ethyl ester provides a protected carboxylic acid handle enabling selective amine functionalization followed by ester hydrolysis, supporting structure-activity relationship (SAR) exploration [2].

Analytical Method Development and Reference Standard Applications

For analytical laboratories developing HPLC, LC-MS, or GC methods for β-phenyl-GABA derivatives, the 98% purity grade (Leyan Cat. No. 1369765) is recommended as a calibration reference standard [1]. The defined purity specification and availability across multiple package sizes from 50 mg to 2.5 g support both method development and routine quality control workflows [1].

Peptide Coupling and Amide Bond Formation in Complex Molecule Synthesis

The hydrochloride salt form (CAS 25271-47-0) is specifically indicated for synthetic sequences involving peptide coupling or amide bond formation, where enhanced aqueous solubility and precise stoichiometric control are required [1]. The salt form ensures consistent reaction kinetics compared to the free base and provides improved handling characteristics for automated synthesis platforms [1].

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